3'-(Trifluoromethyl)-biphenyl-4-methanamine
Description
3'-(Trifluoromethyl)-biphenyl-4-methanamine is a biphenyl derivative featuring a trifluoromethyl (-CF₃) substituent at the 3' position of one phenyl ring and an aminomethyl (-CH₂NH₂) group at the 4 position of the other (Figure 1). The trifluoromethyl group confers high electronegativity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research.
Properties
CAS No. |
472964-21-9 |
|---|---|
Molecular Formula |
C14H12F3N |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2 |
InChI Key |
JQLZMRAHLKTQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration
Step 2: Reduction of Nitro to Amine
-
Reagents: Hydrogen gas with Raney nickel or palladium-on-carbon.
-
Conditions: 25–35°C under 3–5 bar H₂ pressure.
Comparative efficiency:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Raney Ni/H₂ | 25°C, 12 hr | 94 | 99 |
| Pd/C/H₂ | 35°C, 6 hr | 91 | 98 |
Halogenation-Amination Strategy
Step 1: Halogenation of Biphenyl Intermediates
Step 2: Nucleophilic Substitution with Ammonia
Optimization note: Excess NH₃ (5–10 equiv.) minimizes di-alkylation byproducts.
Reductive Amination of Carbonyl Precursors
For substrates with a ketone group at the 4-position:
-
Substrate: 3'-(Trifluoromethyl)biphenyl-4-carbaldehyde .
-
Reagent: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
-
Solvent: Methanol or THF at 0–25°C.
Critical parameters:
-
LiAlH₄ provides higher selectivity but requires anhydrous conditions.
-
NaBH₄ is safer for large-scale reactions but may require longer reaction times.
Industrial-Scale Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance efficiency:
-
Microreactor setup : Mixing of aryl halide and boronic acid streams with in-line Pd catalyst injection.
-
Advantages:
-
Limitations: High upfront infrastructure costs.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, scalability | Requires expensive Pd catalysts | 70–85 |
| Nitration-Reduction | Simple reagents, high purity | Multi-step, moderate yields | 80–94 |
| Halogenation-Amination | Mild conditions | Low atom economy | 65–75 |
| Reductive Amination | Single-step | Sensitive to moisture | 70–79 |
Chemical Reactions Analysis
Types of Reactions: 3’-(Trifluoromethyl)-biphenyl-4-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-(Trifluoromethyl)-biphenyl-4-methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethyl)-biphenyl-4-methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Positional Isomerism: 2' vs. 3' Trifluoromethyl Substitution
Key Compound : 2'-(Trifluoromethyl)-biphenyl-4-methanamine hydrochloride (CAS 472964-20-8)
- Molecular Formula : C₁₄H₁₃ClF₃N (hydrochloride salt).
- Electronic effects: The 2' substituent may exert stronger electron-withdrawing effects on the adjacent phenyl ring, altering binding interactions in biological targets.
Monophenyl vs. Biphenyl Derivatives
Key Compound : 1-[4-Fluoro-3-(trifluoromethyl)phenyl]methanamine
- Molecular Formula : C₈H₇F₄N.
- Comparison: The monophenyl structure lacks the extended aromatic system of biphenyl derivatives, reducing lipophilicity (LogP ~2.1 vs. ~3.5 estimated for the biphenyl analog). Simplified synthesis: Direct functionalization of a single phenyl ring avoids cross-coupling steps (e.g., Suzuki reactions required for biphenyls).
Substituent Electronic Effects
Key Compounds :
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (CAS 54Z) Molecular Formula: C₈H₇ClF₃NO. The trifluoromethoxy (-OCF₃) group combines electron-withdrawing (-CF₃) and electron-donating (-O-) effects, creating a unique electronic profile compared to pure -CF₃ substitution.
Profluralin (CAS 26399-36-0) Molecular Formula: C₁₄H₁₆F₃N₃O₄. Nitro (-NO₂) groups dominate electronic effects, making the compound highly electron-deficient, unlike the biphenyl methanamine.
Structural Analogues with Varied Aromatic Systems
Key Compounds :
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride (CAS 49703-56-2)
- Molecular Formula : C₁₄H₁₆ClN.
- The methyl (-CH₃) group is electron-donating, increasing ring electron density compared to -CF₃. This reduces metabolic stability but may enhance solubility.
(3-Chlorophenyl)[4-(propan-2-yloxy)phenyl]methanamine Molecular Formula: C₁₆H₁₇ClNO.
Biological Activity
3'-(Trifluoromethyl)-biphenyl-4-methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
The compound features a biphenyl structure with a trifluoromethyl group, which is known to enhance lipophilicity and influence the biological activity of organic molecules. The presence of the trifluoromethyl group can affect the compound's interaction with biological targets, potentially leading to increased potency or altered selectivity.
Biological Activity Overview
The biological activity of 3'-(trifluoromethyl)-biphenyl-4-methanamine has been linked primarily to its pharmacokinetic properties. The trifluoromethyl group enhances the compound's stability and bioavailability, making it a candidate for various therapeutic applications.
Antibacterial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against gram-positive bacteria. For instance, compounds derived from biphenyl structures have shown formidable antibacterial properties when tested against diverse strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3'-(Trifluoromethyl)-biphenyl-4-methanamine | TBD | TBD |
| Compound A (similar structure) | 6.25 | MRSA |
| Compound B (similar structure) | 12.5 | S. pneumoniae |
The mechanisms through which 3'-(trifluoromethyl)-biphenyl-4-methanamine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or specific protein targets involved in bacterial metabolism.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane insertion, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in bacterial metabolic pathways, which could also apply to this compound.
Case Studies
Several case studies have highlighted the potential applications of biphenyl derivatives in treating bacterial infections:
- Case Study 1 : A study evaluated a series of biphenyl compounds for their antibacterial efficacy against MRSA. The results indicated that modifications in the biphenyl structure significantly influenced their MIC values, suggesting that similar modifications in 3'-(trifluoromethyl)-biphenyl-4-methanamine could enhance its potency .
- Case Study 2 : Another investigation focused on the pharmacokinetics of trifluoromethyl-substituted amines, revealing that these modifications lead to improved absorption and distribution in vivo, thereby enhancing therapeutic outcomes in models of bacterial infection.
Q & A
Q. What are the optimal synthetic routes for 3'-(Trifluoromethyl)-biphenyl-4-methanamine, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl core, followed by functionalization of the amine group. For example:
- Step 1: Coupling of 4-bromophenyl trifluoromethyl derivatives with boronic acid esters under Pd catalysis .
- Step 2: Reductive amination or Gabriel synthesis to introduce the methanamine group.
Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Lower yields (<50%) are often due to steric hindrance from the trifluoromethyl group, requiring optimized ligand systems .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?
- ¹H/¹³C NMR: The trifluoromethyl group induces deshielding in adjacent protons (δ ~7.5–8.0 ppm for aromatic protons) and distinct splitting patterns due to coupling with fluorine .
- IR: Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while NH₂ bending modes are observed at 1600–1650 cm⁻¹ .
- MS: Fragmentation patterns (e.g., loss of NH₂CH₂ or CF₃ groups) differentiate isomers with varying substitution positions .
Advanced Research Questions
Q. How do fluorinated substituents impact the compound’s electronic properties and binding affinity in medicinal chemistry?
The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability via electron-withdrawing effects, which polarize the biphenyl system. Computational studies (e.g., DFT) show:
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities (>95% purity required). Solutions include:
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking: Identify key interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADMET prediction: Tools like SwissADME estimate bioavailability (%F >60% for derivatives with logP <3.5) and blood-brain barrier penetration (PSA <90 Ų) .
Methodological Considerations
Q. What chromatographic methods ensure purity (>99%) for in vitro studies?
Q. How do solvent effects influence crystallization and X-ray diffraction analysis?
Polar aprotic solvents (e.g., DMSO) promote single-crystal formation but may co-crystallize with solvent molecules. For accurate crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
